1,7-Naphthyridine-6-carbonitrile 1,7-Naphthyridine-6-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2109872-57-1
VCID: VC2724520
InChI: InChI=1S/C9H5N3/c10-5-8-4-7-2-1-3-11-9(7)6-12-8/h1-4,6H
SMILES: C1=CC2=CC(=NC=C2N=C1)C#N
Molecular Formula: C9H5N3
Molecular Weight: 155.16 g/mol

1,7-Naphthyridine-6-carbonitrile

CAS No.: 2109872-57-1

Cat. No.: VC2724520

Molecular Formula: C9H5N3

Molecular Weight: 155.16 g/mol

* For research use only. Not for human or veterinary use.

1,7-Naphthyridine-6-carbonitrile - 2109872-57-1

Specification

CAS No. 2109872-57-1
Molecular Formula C9H5N3
Molecular Weight 155.16 g/mol
IUPAC Name 1,7-naphthyridine-6-carbonitrile
Standard InChI InChI=1S/C9H5N3/c10-5-8-4-7-2-1-3-11-9(7)6-12-8/h1-4,6H
Standard InChI Key LFINHNXBKQLDSB-UHFFFAOYSA-N
SMILES C1=CC2=CC(=NC=C2N=C1)C#N
Canonical SMILES C1=CC2=CC(=NC=C2N=C1)C#N

Introduction

Chemical Structure and Properties

Structural Characteristics

1,7-Naphthyridine-6-carbonitrile belongs to the naphthyridine family, which are heterocyclic compounds characterized by two fused pyridine rings. The core structure contains a nitrogen atom at positions 1 and 7 of the fused ring system, with a carbonitrile (-CN) functional group at position 6. This structural arrangement gives the compound its distinctive chemical reactivity and biological properties.

Physical and Chemical Properties

Based on available data and comparable naphthyridine derivatives, the following properties can be attributed to 1,7-Naphthyridine-6-carbonitrile:

PropertyValue
CAS Number2109872-57-1
Molecular FormulaC9H5N3
Molecular WeightApproximately 155.16 g/mol
AppearanceCrystalline solid
SolubilityLimited solubility in water; more soluble in organic solvents

The nitrile functional group at position 6 significantly influences the compound's electronic properties, making it electron-deficient at certain positions and affecting its reactivity patterns in various chemical transformations.

Spectroscopic Characteristics

The compound exhibits characteristic spectroscopic profiles that can be used for identification and purity assessment. The presence of the nitrile group typically manifests as a distinctive absorption band in infrared spectroscopy, while its heterocyclic nature results in characteristic peaks in NMR and mass spectrometry.

Biological Activity and Applications

Mechanisms of Action

Based on studies of structurally related naphthyridines, 1,7-Naphthyridine-6-carbonitrile likely interacts with specific molecular targets in biological systems. The naphthyridine scaffold is known to be biologically active, with compounds in this family exhibiting various mechanisms:

  • Binding to DNA or protein targets

  • Inhibition of specific enzymes, particularly kinases

  • Disruption of cell signaling pathways

The nitrile group at position 6 likely contributes to these interactions through hydrogen bonding and other non-covalent interactions with biological targets.

Pharmaceutical Applications

The naphthyridine framework, present in 1,7-Naphthyridine-6-carbonitrile, serves as an important scaffold in medicinal chemistry. Related naphthyridine compounds have demonstrated various biological activities including:

  • Antimicrobial properties

  • Anticancer effects

  • Enzyme inhibition

The presence of the nitrile group at position 6 potentially enhances these activities or confers unique properties compared to other naphthyridine derivatives. Many naphthyridine compounds are being investigated as pharmaceutical intermediates, with high-purity versions being produced for global pharmaceutical and research industries .

Comparison with Related Compounds

Relationship to Other Naphthyridines

1,7-Naphthyridine-6-carbonitrile is part of a larger family of naphthyridine compounds, each with unique substitution patterns that confer different chemical and biological properties. Some notable related compounds include:

CompoundMolecular FormulaKey Difference
1,7-Naphthyridine-6-carboxylic acidC9H6N2O2Contains carboxylic acid instead of nitrile group
4-hydroxy-1,7-Naphthyridine-6-carbonitrileC9H5N3OContains additional hydroxyl group at position 4
1,7-Naphthyridine-8-carbonitrileC9H5N3Nitrile group at position 8 instead of position 6

Structure-Activity Relationships

The specific position of functional groups on the naphthyridine core significantly impacts biological activity and chemical properties. For instance:

  • The position of the nitrile group (6 vs. 8) affects electron distribution and reactivity patterns

  • Additional functional groups (like hydroxyl groups) modify solubility and hydrogen-bonding capabilities

  • The core 1,7-naphthyridine scaffold provides a rigid platform for presenting functional groups in specific spatial orientations

These structural variations lead to different binding affinities for biological targets and distinct pharmacological profiles.

Research Applications

Use as Building Blocks

1,7-Naphthyridine-6-carbonitrile serves as an important building block in organic synthesis. The nitrile group can be transformed into various other functional groups:

  • Reduction to primary amines

  • Hydrolysis to carboxylic acids

  • Conversion to amides or other nitrile derivatives

These transformations make the compound valuable in constructing more complex molecules with potential applications in pharmaceuticals and materials science.

Materials Science Applications

Beyond pharmaceutical applications, naphthyridine derivatives including 1,7-Naphthyridine-6-carbonitrile have potential uses in materials science:

  • Development of organic semiconductors

  • Creation of specialized dyes and pigments

  • Incorporation into polymers with unique properties

The extended π-conjugation in the naphthyridine system, combined with the electron-withdrawing nitrile group, creates interesting electronic properties that can be exploited in these applications.

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